molecular formula C16H20BrN3OS B2379977 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide CAS No. 1207034-18-1

2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Cat. No.: B2379977
CAS No.: 1207034-18-1
M. Wt: 382.32
InChI Key: ICRVVMFTPDLQNA-UHFFFAOYSA-N
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Description

2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a complex organic compound that features a bromophenyl group, an imidazole ring, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide typically involves multiple steps. One common method includes the formation of the imidazole ring followed by the introduction of the bromophenyl group and the thioether linkage. The final step involves the acylation of the intermediate with isopropylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Phenyl-substituted derivatives.

    Substitution: Azide or cyanide-substituted derivatives.

Scientific Research Applications

2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(4-chlorophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide
  • 2-((5-(4-fluorophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide
  • 2-((5-(4-methylphenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Uniqueness

2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. This makes it a valuable compound for specific applications where bromine’s electronic effects are beneficial.

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-ethylimidazol-2-yl]sulfanyl-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN3OS/c1-4-20-14(12-5-7-13(17)8-6-12)9-18-16(20)22-10-15(21)19-11(2)3/h5-9,11H,4,10H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRVVMFTPDLQNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=C1SCC(=O)NC(C)C)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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